molecular formula C14H10FN5O2S B2778118 N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251699-55-4

N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2778118
CAS RN: 1251699-55-4
M. Wt: 331.33
InChI Key: WHNLMSXIGRALDQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that is widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its ability to inhibit CFTR channel activity and has been found to be a potent inhibitor of CFTR-mediated chloride transport.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity : Certain compounds within the [1,2,4]triazolo[4,3-a]pyridine family demonstrate significant herbicidal activity against a broad spectrum of vegetation at low application rates. This includes derivatives prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with aryl amine, highlighting their potential in developing new herbicides for agricultural use (Moran, 2003).

Anticancer Research

PI3K Inhibitors : Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown to possess potent antiproliferative activities against human cancer cell lines. Replacing the acetamide group with alkylurea reduced acute oral toxicity while retaining inhibitory activity against PI3Ks and mTOR, suggesting their role as effective anticancer agents with low toxicity (Wang et al., 2015).

Chemical Synthesis and Characterization

Novel Heterocyclic Compounds : Research into sulfonamide derivatives, including those related to the [1,2,4]triazolo[4,3-a]pyridine core, has led to the development of new heterocyclic compounds with potential antibacterial properties. These efforts aim to synthesize compounds suitable as antibacterial agents, demonstrating the chemical versatility and applicability of this class in medicinal chemistry (Azab, Youssef, & El‐Bordany, 2013).

Insecticidal Potential

Sulfonamide Thiazole Derivatives : A novel series incorporating the sulfonamide-bearing thiazole moiety has been synthesized, showing potent toxic effects against the cotton leafworm, Spodoptera littoralis. This indicates the potential use of these compounds as insecticidal agents, providing a foundation for further development in pest management strategies (Soliman et al., 2020).

properties

IUPAC Name

N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O2S/c15-11-1-3-12(4-2-11)20(8-7-16)23(21,22)13-5-6-14-18-17-10-19(14)9-13/h1-6,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNLMSXIGRALDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC#N)S(=O)(=O)C2=CN3C=NN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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